5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide
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Overview
Description
5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a chlorinated phenyl group
Mechanism of Action
Target of Action
The primary target of the compound 5-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, also known as TCMDC-143032, is the malarial kinase PfCLK3 . This kinase is a part of the cyclin-dependent like protein kinase family (PfCLK1-4) in the malarial parasite Plasmodium falciparum . PfCLK3 plays a crucial role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
The compound TCMDC-143032 interacts with PfCLK3, inhibiting its function . This inhibition disrupts the normal RNA splicing process within the malarial parasite, which is essential for its survival . The compound’s interaction with PfCLK3 offers prophylactic, transmission blocking, and curative potential .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-143032 affects the RNA splicing pathway within the malarial parasite . This disruption in the RNA splicing process leads to a decrease in the survival of the blood stage Plasmodium falciparum . The compound’s effect on this pathway contributes to its antimalarial activity .
Pharmacokinetics
The compound’s potent inhibitory action on pfclk3 suggests that it may have suitable absorption, distribution, metabolism, and excretion properties that allow it to effectively reach and interact with its target within the malarial parasite .
Result of Action
The result of TCMDC-143032’s action is the inhibition of PfCLK3, leading to disruption in the RNA splicing process within the malarial parasite . This disruption decreases the survival of the blood stage Plasmodium falciparum, contributing to the compound’s antimalarial activity .
Biochemical Analysis
Biochemical Properties
TCMDC-143032 has been identified as a potent inhibitor for M32 metallocarboxypeptidases, enzymes that are widely distributed among prokaryotic organisms and a few eukaryotes . The compound interacts with these enzymes, inhibiting their function and potentially affecting the catabolism of peptides and proteins .
Cellular Effects
The cellular effects of TCMDC-143032 are primarily related to its inhibitory action on M32 metallocarboxypeptidases. By inhibiting these enzymes, TCMDC-143032 can potentially disrupt peptide catabolism, maintenance of parasite adaptive fitness, and hydrolysis of bioactive peptides from the human host .
Molecular Mechanism
The molecular mechanism of TCMDC-143032 involves its interaction with M32 metallocarboxypeptidases. The compound binds to these enzymes, inhibiting their function and disrupting their role in peptide catabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(3-{[5-chloro-2-(methylsulfanyl)benzoyl]amino}phenyl)-2-(methylsulfanyl)benzamide
- N-[5-chloro-2-(methylsulfanyl)phenyl]acetamide
Uniqueness
5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-2-carboxamide is unique due to the presence of both the oxadiazole and thiophene rings, which confer distinct electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics or as a pharmacophore in drug design.
Properties
IUPAC Name |
5-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S2/c1-21-9-4-2-3-8(7-9)13-17-18-14(20-13)16-12(19)10-5-6-11(15)22-10/h2-7H,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDXSESZNZQOKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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